2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid
Description
2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid is a cyclopropane-derived carboxylic acid featuring a 2-oxodihydrofuran substituent. The cyclopropane ring, with its two methyl groups at the 2-position, confers structural rigidity, while the (2-oxodihydrofuran-3(2H)-ylidene)methyl group introduces electronic and steric complexity. Its synthesis likely involves cyclopropanation strategies and subsequent functionalization to introduce the oxodihydrofuran moiety .
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(Z)-(2-oxooxolan-3-ylidene)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2)7(8(11)9(12)13)5-6-3-4-15-10(6)14/h5,7-8H,3-4H2,1-2H3,(H,12,13)/b6-5- |
InChI Key |
QPCBFWBMGXGMNJ-WAYWQWQTSA-N |
Isomeric SMILES |
CC1(C(C1C(=O)O)/C=C\2/CCOC2=O)C |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C2CCOC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple is used to react with an alkene.
Introduction of the Furanone Moiety: This step might involve the use of a Diels-Alder reaction between a diene and a dienophile.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanone moiety.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Various substitution reactions can occur, especially at the cyclopropane ring and the furanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid would depend on its specific application. Generally, it may interact with molecular targets through:
Binding to Enzymes: Inhibiting or modifying enzyme activity.
Interacting with Receptors: Modulating receptor function.
Pathway Involvement: Participating in or disrupting biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound is structurally analogous to several cyclopropanecarboxylic acid derivatives, differing primarily in substituent groups:
Physical and Chemical Properties
- Molecular Weight : The target compound’s molecular weight is influenced by the oxodihydrofuran group (estimated ~280–300 g/mol). Comparatively, Tetramethrin has a molecular weight of 331.41 g/mol , while Methyl chrysanthemate is lighter (C₁₁H₁₈O₂; 182.26 g/mol) .
- Solubility : Tetramethrin exhibits solubility of ~10 mg/mL in specific solvents . The target compound’s oxodihydrofuran group may reduce hydrophobicity compared to Tetramethrin’s isoindole ester.
- Stability : Tetramethrin meets pharmacopeial crystallinity and purity standards . The target compound’s stability may be lower due to the reactive ketone in the oxodihydrofuran ring, which could undergo hydrolysis or oxidation .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Table 2: Substituent Impact on Bioactivity
| Substituent Type | Example Compound | Bioactivity Profile |
|---|---|---|
| Oxodihydrofuran | Target Compound | Potential enzyme inhibition |
| Isoindole Ester | Tetramethrin | Sodium channel modulation |
| Benzyl-Furyl Ester | Resmethrin | Enhanced photostability |
Biological Activity
2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of 2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid is CHO, with a molecular weight of 210.23 g/mol. The compound features a cyclopropane ring, which is known for its strain and reactivity, potentially influencing its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 210.23 g/mol |
| CAS Registry Number | 790612-67-8 |
| Synonyms | 2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid |
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of cyclopropanecarboxylic acids have been explored for their efficacy against various bacterial strains. A study demonstrated that certain cyclopropane derivatives showed promising antibacterial activity against Gram-positive bacteria, suggesting that the unique structure of 2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid may also confer similar properties .
Anti-inflammatory Effects
Another area of investigation involves the anti-inflammatory potential of this compound. Compounds with cyclopropane structures have shown to modulate inflammatory pathways. In vitro studies have indicated that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures. This suggests a potential therapeutic application in inflammatory diseases .
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of structurally related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antimicrobial agents .
- In Vitro Anti-inflammatory Study : An investigation into the anti-inflammatory effects of cyclopropane derivatives revealed that they could significantly reduce tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures. This study supports the hypothesis that 2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid may possess similar anti-inflammatory properties .
The mechanisms underlying the biological activities of cyclopropane derivatives are still being elucidated. Preliminary findings suggest that these compounds may interact with specific cellular receptors or enzymes involved in inflammatory pathways or microbial resistance mechanisms. Further research is necessary to clarify these interactions and establish a comprehensive understanding of their pharmacodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
